molecular formula C10H14N2O5S B2877427 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid CAS No. 1405775-54-3

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2877427
CAS No.: 1405775-54-3
M. Wt: 274.29
InChI Key: ZZOYUEYFRJIFLT-UHFFFAOYSA-N
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Description

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the 3,5-dimethylisoxazole ring, which can be synthesized via a cycloaddition reaction involving dimethylacetylenedicarboxylate and hydroxylamine. The resulting isoxazole is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

Next, the pyrrolidine ring is synthesized separately, often starting from a suitable pyrrolidine precursor. The carboxylic acid group can be introduced via carboxylation reactions. Finally, the two moieties are coupled together using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidine-3-carboxylic acid: Contains an azetidine ring, offering different steric and electronic properties.

Uniqueness: 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups and the specific arrangement of its atoms, which confer distinct chemical reactivity and biological activity

This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications, highlighting its importance in the field of organic chemistry.

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-4-3-8(5-12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOYUEYFRJIFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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